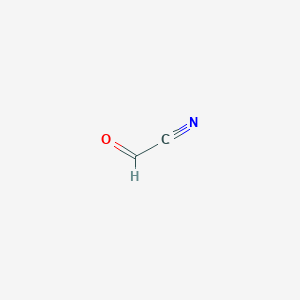

Cyanoformaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Formyl cyanide, also known as methanoyl cyanide, is a simple organic compound with the formula HCOCN. It is simultaneously a nitrile (R−C≡N) and an aldehyde (R−CH=O). This compound is the simplest member of the acyl cyanide family and is known to occur in space, particularly in the Sgr B2 molecular cloud .

Preparation Methods

Formyl cyanide was first synthesized through the flash vacuum pyrolysis of methoxyacetonitrile at 600°C. This technique can also be applied to cinnamyloxyacetonitrile or allyloxyacetonitrile to generate formyl cyanide . In molecular clouds, formyl cyanide is speculated to form from the reaction between formaldehyde and the cyanide radical . In Earth’s atmosphere, the pollutant acrylonitrile reacts with hydroxyl radicals to form formyl cyanide, hydroperoxyl, and formaldehyde .

Chemical Reactions Analysis

Formyl cyanide undergoes several types of reactions:

Hydrolysis: Reacts rapidly with even trace quantities of water to form formic acid and hydrogen cyanide.

Decomposition: In dry conditions, it releases carbon monoxide with a half-life exceeding 45 hours.

Substitution: By formally substituting the hydrogen atom, cyanoformyl chloride (ClC(O)CN) and cyanoformyl bromide (BrC(O)CN) can be obtained.

Scientific Research Applications

Formyl cyanide has several scientific research applications:

Astrochemistry: It is studied for its occurrence in space and its formation mechanisms in molecular clouds.

Atmospheric Chemistry: Its formation from pollutants like acrylonitrile is of interest in understanding atmospheric reactions.

Synthetic Chemistry: It serves as an intermediate in the synthesis of other compounds, such as cyanoformyl chloride and cyanoformyl bromide.

Mechanism of Action

Formyl cyanide reacts rapidly with water to form formic acid and hydrogen cyanide. In dry conditions, it decomposes to release carbon monoxide . The cyanide ion (CN−) is highly reactive and can form strong bonds with transition metals, which is the basis of its toxicity . Cyanide poisons the mitochondrial electron transport chain within cells, rendering the body unable to derive energy from oxygen .

Comparison with Similar Compounds

Formyl cyanide can be compared with other acyl cyanides such as cyanoformyl chloride (ClC(O)CN) and cyanoformyl bromide (BrC(O)CN). These compounds are obtained by substituting the hydrogen atom in formyl cyanide with chlorine or bromine, respectively . Another similar compound is acetonitrile (CH3−C≡N), which is a nitrile but lacks the aldehyde group present in formyl cyanide .

Formyl cyanide’s uniqueness lies in its dual functional groups (nitrile and aldehyde), making it a versatile intermediate in various chemical reactions and a subject of interest in both astrochemistry and atmospheric chemistry.

Properties

IUPAC Name |

formyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HNO/c3-1-2-4/h2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHMQDODLHWPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021549 |

Source

|

| Record name | Oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4471-47-0 |

Source

|

| Record name | Acetonitrile, oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4471-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)

![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)

![Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13478646.png)